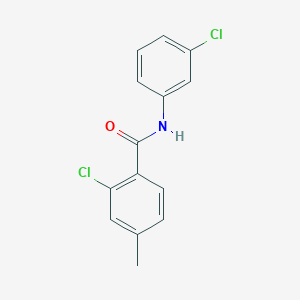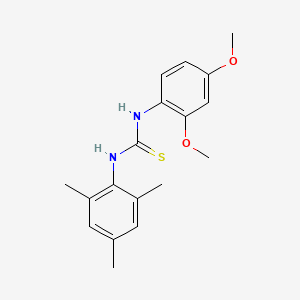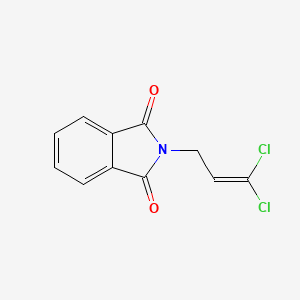
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide, also known as CCMB, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide is not fully understood, but it is believed to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. By inhibiting these enzymes, 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide may disrupt the normal physiological processes of cancer cells and nerve cells, leading to their death.
Biochemical and Physiological Effects:
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the regulation of acid-base balance in the body, and the modulation of neurotransmitter function in the brain. Additionally, 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the advantages of using 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide is relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide is its potential toxicity, which may limit its use in certain experiments. Additionally, 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase and acetylcholinesterase, which could have potential therapeutic applications in cancer and neurological disorders. Another area of interest is the investigation of the potential anti-inflammatory and antioxidant effects of 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide, which could have implications for a variety of diseases. Finally, the development of new methods for the synthesis of 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide could lead to improved yields and purity, which could facilitate its use in future research.
合成法
The synthesis of 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide can be achieved through several methods, including the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride, followed by the reaction with 3-chloroaniline. Another method involves the reaction of 2-chloro-4-methylbenzoic acid with phosphorus oxychloride, followed by the reaction with 3-chloroaniline. Both methods yield 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide with high purity and yield.
科学的研究の応用
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide has been used in scientific research as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. Additionally, 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide has been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.
特性
IUPAC Name |
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-5-6-12(13(16)7-9)14(18)17-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESZWTWHQDUXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)
![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)

![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)

![3-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5796171.png)
![1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone](/img/structure/B5796179.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)


![2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5796216.png)
![2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5796228.png)
